HDAC Inhibition: 5-Fluoro Indazole Acetic Acid Core Exhibits Superior Potency in HeLa Nuclear Extract Assay
The 5-fluoroindazole-3-acetic acid scaffold demonstrates a significant potency advantage over non-fluorinated analogs in histone deacetylase (HDAC) inhibition. A derivative of the target compound (maintaining the 5-fluoroindazole acetic acid core) achieved an IC₅₀ of 56 nM in a HeLa cell nuclear extract assay, whereas the corresponding unsubstituted indazole analog exhibited an IC₅₀ of 234 nM under identical conditions [1]. This represents a 4.2-fold improvement in potency attributable to the 5-fluoro substitution.
| Evidence Dimension | HDAC inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | Unsubstituted indazole analog (IC₅₀ = 234 nM) |
| Quantified Difference | 4.2-fold improvement |
| Conditions | HeLa cell nuclear extract; Fluor de Lys substrate; 15 min incubation; fluorometric analysis |
Why This Matters
This quantifiable potency gain directly impacts lead optimization decisions, making the 5-fluoro derivative a more attractive starting point for HDAC inhibitor programs.
- [1] BindingDB BDBM50141241 CHEMBL3758450. BindingDB. Retrieved from https://www.bindingdb.org View Source
